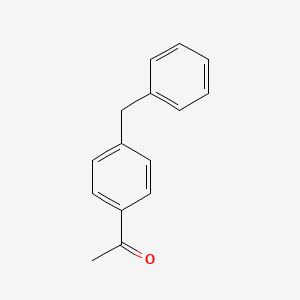

1-(4-Benzylphenyl)ethanone

描述

The exact mass of the compound 1-(4-Benzylphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87372. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Benzylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-benzylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYJQGBEZQOXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293140 | |

| Record name | 1-(4-Benzylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-92-3 | |

| Record name | 782-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Benzylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyldiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1-(4-Benzylphenyl)ethanone (CAS No. 782-92-3) for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-Benzylphenyl)ethanone, a key chemical intermediate with significant utility in synthetic organic chemistry and as a foundational scaffold in drug discovery. This document details the compound's essential physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, outlines a multi-technique approach for its analytical characterization, and explores its applications. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices and provides a framework for the reliable preparation and validation of this versatile diarylmethane derivative.

Compound Identification and Physicochemical Properties

1-(4-Benzylphenyl)ethanone, also known as 4-acetyldiphenylmethane, is a diarylmethane derivative featuring a ketone functional group. This structure is a valuable building block in organic synthesis. Its unique arrangement of two phenyl rings separated by a methylene bridge, with one ring activated by an acetyl group, offers multiple sites for further chemical modification.

The definitive identification of this compound is anchored by its CAS (Chemical Abstracts Service) Registry Number: 782-92-3 [1][2][3][][5].

Caption: Chemical structure of 1-(4-Benzylphenyl)ethanone.

A summary of its key identifiers and properties is presented below for quick reference.

| Identifier | Value | Reference(s) |

| CAS Number | 782-92-3 | [1][][5] |

| IUPAC Name | 1-(4-benzylphenyl)ethanone | [][5] |

| Synonyms | 4-Acetyldiphenylmethane, 4'-Benzylacetophenone | [2][3] |

| Molecular Formula | C₁₅H₁₄O | [1][][5] |

| Molecular Weight | 210.27 g/mol | [1][] |

| Physical Form | Low melting solid | [2] |

| Melting Point | 38 °C | [2][] |

| Boiling Point | 188-190 °C @ 5 Torr; 344.5 °C @ 760 mmHg | [2][] |

| Storage | Store at -20°C for long-term stability | [1] |

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for synthesizing 1-(4-Benzylphenyl)ethanone is the Friedel-Crafts acylation of diphenylmethane. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring[6].

Causality of Experimental Design: The choice of diphenylmethane as the substrate is logical as it provides the core diarylmethane skeleton. Acetyl chloride is used as the acylating agent. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion, which then attacks the electron-rich phenyl ring of diphenylmethane. The reaction is directed primarily to the para position due to the steric hindrance of the benzyl group, which disfavors ortho substitution. An inert solvent like dichloromethane (DCM) is used to dissolve the reactants and facilitate the reaction at a controlled temperature.

Sources

- 1. usbio.net [usbio.net]

- 2. (4-ACETYLPHENYL)PHENYLMETHANE | 782-92-3 [chemicalbook.com]

- 3. 782-92-3 Cas No. | 1-(4-Benzylphenyl)ethan-1-one | Apollo [store.apolloscientific.co.uk]

- 5. 782-92-3 | 1-(4-Benzylphenyl)ethanone - AiFChem [aifchem.com]

- 6. US4251675A - Preparation of diphenylmethane - Google Patents [patents.google.com]

1-(4-Benzylphenyl)ethanone chemical properties

Chemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

1-(4-Benzylphenyl)ethanone (CAS: 782-92-3), also known as

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and downstream utility in drug discovery, specifically focusing on its conversion to

Physicochemical Profile

The molecule exhibits phase behavior characteristic of low-melting aromatic ketones. High purity samples often crystallize as white solids, while technical grades may appear as viscous, colorless-to-pale-yellow liquids due to supercooling or trace isomeric impurities.

Table 1: Core Physical & Chemical Data

| Property | Value / Description | Note |

| IUPAC Name | 1-[4-(phenylmethyl)phenyl]ethanone | - |

| CAS Registry | 782-92-3 | - |

| Molecular Formula | - | |

| Molecular Weight | 210.27 g/mol | - |

| Melting Point | 35.0 – 38.0 °C | Often supercools to oil |

| Boiling Point | 189 – 192 °C | @ 12 mmHg (Vacuum) |

| Density | ~1.08 g/cm³ | Estimated @ 25°C |

| Solubility | Soluble in DCM, EtOAc, EtOH, Toluene | Insoluble in |

| Appearance | White crystalline solid or viscous oil | Temperature dependent |

Synthesis: Friedel-Crafts Acylation

The industrial and laboratory standard for synthesizing 1-(4-Benzylphenyl)ethanone is the Friedel-Crafts acylation of diphenylmethane. This route is preferred for its high regioselectivity toward the para-position, driven by the steric bulk of the benzyl group.

Reaction Mechanism & Logic

The reaction employs acetyl chloride as the acylating agent and aluminum chloride (

-

Activation:

complexes with acetyl chloride to generate the electrophilic acylium ion ( -

Substitution: The acylium ion attacks the diphenylmethane ring. The benzyl group is an ortho/para director, but the para position is kinetically favored due to the steric hindrance of the bulky benzyl moiety at the ortho sites.

-

Complexation: The resulting ketone forms a stable 1:1 complex with

, requiring stoichiometric catalyst loading (unlike catalytic alkylations).

Validated Experimental Protocol

Scale: 100 mmol basis

Reagents: Diphenylmethane (16.8 g), Acetyl Chloride (8.6 g), Anhydrous

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect to a caustic scrubber (NaOH trap) to neutralize HCl gas.

-

Catalyst Suspension: Charge the flask with anhydrous

and 50 mL of dry DCM. Cool to 0°C in an ice bath. -

Acyl Chloride Addition: Add acetyl chloride dropwise over 15 minutes. The suspension will homogenize as the acylium complex forms.

-

Substrate Addition: Dissolve diphenylmethane in 50 mL DCM and add dropwise to the reaction mixture at 0–5°C. Critical: Control addition rate to manage exotherm and HCl evolution.

-

Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quenching (Hazardous Step): Pour the reaction mixture slowly onto 200 g of crushed ice/HCl slush. Caution: Highly exothermic hydrolysis of aluminum salts.

-

Workup: Separate the organic layer. Extract aqueous layer with DCM (

mL). Wash combined organics with saturated -

Purification: Concentrate in vacuo. Recrystallize from ethanol/hexane or distill under reduced pressure to yield the product.

Reaction Workflow Diagram

Caption: Friedel-Crafts acylation pathway showing reagent inputs, intermediate formation, and critical hydrolysis step.

Reactivity & Functionalization

The acetyl group serves as a "chemical handle," allowing the molecule to be transformed into various pharmaceutical intermediates.

-Bromination (Key Pharmaceutical Entry)

Reaction with Bromine (

-

Significance: This

-haloketone is highly reactive toward nucleophiles (amines, thiols, imidazoles), making it the primary gateway to heterocycle synthesis. -

Conditions:

in Glacial Acetic Acid or NBS/p-TsOH in Acetonitrile.

Carbonyl Reduction

Reaction with Sodium Borohydride (

-

Mechanistic Note: This reduction creates a chiral center.[1] Enantioselective reduction (e.g., using CBS catalysts) is required for chiral drug synthesis.

Pharmaceutical Applications: The Azole Pathway

While 1-(4-Benzylphenyl)ethanone is a structural analog to the precursor of the antifungal Bifonazole (which uses a biphenyl rather than benzyl core), it is extensively used to synthesize benzyl-substituted imidazole antifungals and enzyme inhibitors .

The most critical workflow is the synthesis of imidazole derivatives, which exhibit broad-spectrum antifungal activity by inhibiting CYP450 sterol 14

Representative Workflow: Synthesis of Imidazole Antifungals

This protocol demonstrates the conversion of the ketone to a bioactive imidazole scaffold.

-

Bromination: Convert ketone to

-bromoketone (as described in 4.1). -

Nucleophilic Substitution: React

-bromoketone with Imidazole in the presence of a base ( -

Reduction: Reduce the resulting ketone to the alcohol using

.[2][1][3][4] -

Result: A 1-(4-benzylphenyl)-2-(1H-imidazol-1-yl)ethanol derivative, a pharmacophore sharing structural homology with Miconazole and Econazole .

Pathway Visualization

Caption: Synthetic route from the topic ketone to bioactive imidazole-based antifungal scaffolds.

Safety & Handling (MSDS Summary)

-

Hazards: The compound is an Irritant (Skin/Eye/Respiratory) .[5]

-

Handling:

-

Avoid inhalation of dust/mist.[5]

-

Use chemical-resistant gloves (Nitrile).

-

Storage: Store in a cool, dry place. If liquid (supercooled), it may solidify over time; this is physical, not chemical, degradation.

-

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

Friedel-Crafts Mechanism & Acylation

-

Olah, G. A. "Friedel-Crafts and Related Reactions."[6] Wiley-Interscience.

-

-

Physical Properties & Spectral Data

-

National Institute of Standards and Technology (NIST).[7] "Ethanone, 1-[4-(phenylmethyl)phenyl]-."

-

-

Synthesis of Antifungal Azoles

-

Fromtling, R. A. "Overview of medically important antifungal azole derivatives." Clinical Microbiology Reviews, 1988.

-

-

Alpha-Haloketone Reactivity

-

Reeves, W. P., et al. "Halogenation of aromatic ketones." Journal of Organic Chemistry.

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(4-Benzylphenyl)ethanone

1-(4-Benzylphenyl)ethanone IUPAC name

Part 1: Executive Summary

1-(4-Benzylphenyl)ethanone (CAS: 782-92-3) is a pivotal aromatic ketone featuring a diarylmethane scaffold. Known synonymously as 4-acetyldiphenylmethane , this compound serves as a critical intermediate in the synthesis of functionalized diaryl compounds, which are ubiquitous in pharmaceutical architectures (e.g., antihistamines, NSAIDs) and photoinitiator systems.

This guide provides a rigorous technical breakdown of its IUPAC nomenclature, validated synthetic protocols via Friedel-Crafts acylation, mechanistic insights, and physicochemical characterization. It is designed to allow researchers to reproduce the synthesis with high regioselectivity and validate the product using standard spectroscopic techniques.

Part 2: Nomenclature & Structural Identity

The IUPAC name 1-(4-Benzylphenyl)ethanone is derived through a hierarchical application of nomenclature rules, prioritizing the principal functional group and the longest carbon chain containing it.

-

Principal Group: Ketone (suffix -one).

-

Parent Structure: Ethanone (2-carbon chain containing the carbonyl group).

-

Substituent: The phenyl ring attached to the carbonyl carbon is the primary anchor. Position 1 is assigned to the carbonyl carbon of the ethane chain.

-

Secondary Substituent: A benzyl group (

) is located at the para (4-) position of the phenyl ring.

Synonym Mapping:

-

4-Acetyldiphenylmethane: Emphasizes the diphenylmethane skeleton.

-

p-Benzylacetophenone: Common trivial name.

Table 1: Chemical Identity & Identifiers

| Parameter | Detail |

|---|---|

| IUPAC Name | 1-(4-Benzylphenyl)ethan-1-one |

| CAS Number | 782-92-3 |

| Molecular Formula |

Part 3: Physicochemical Profile

Understanding the physical state is crucial for process design. 1-(4-Benzylphenyl)ethanone exists as a low-melting solid, requiring careful temperature control during purification to avoid oiling out.

Table 2: Physical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white solid | May appear as a viscous oil if impure. |

| Melting Point | 38–40 °C | Low melting point necessitates cold recrystallization. |

| Boiling Point | 188–190 °C @ 5 Torr | High vacuum required for distillation.[2] |

| Solubility | Soluble in DCM, EtOAc, EtOH | Insoluble in water. |

| Density | ~1.05 g/cm³ | Predicted value. |

Part 4: Synthetic Protocol (Friedel-Crafts Acylation)

The industrial and laboratory standard for synthesizing 1-(4-benzylphenyl)ethanone is the Friedel-Crafts acylation of diphenylmethane. This route is preferred over alkylation due to the deactivating nature of the acyl group, which prevents poly-substitution.

Reaction Scheme

Experimental Workflow

-

Regioselectivity: The benzyl group is an ortho/para director. However, steric hindrance from the bulky benzyl group overwhelmingly favors the para position (>95%), simplifying purification.

Step-by-Step Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to a caustic scrubber (NaOH trap for HCl gas).

-

Reagent Prep: Charge the flask with Aluminum Chloride (

, 1.1 equiv) and anhydrous Dichloromethane (DCM) . Cool to 0°C under nitrogen atmosphere. -

Acylium Generation: Add Acetyl Chloride (1.05 equiv) dropwise. Stir for 15 minutes to generate the active acylium ion complex.

-

Substrate Addition: Dissolve Diphenylmethane (1.0 equiv) in minimal DCM and add dropwise to the mixture over 30 minutes, maintaining temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quenching (Critical): Pour the reaction mixture slowly onto a slurry of ice/HCl . Caution: Exothermic hydrolysis of aluminum salts.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from cold Ethanol or purify via vacuum distillation (bp 188°C @ 5 Torr) if the solid is amorphous.

Process Visualization

Figure 1: Step-by-step workflow for the Friedel-Crafts synthesis of 1-(4-Benzylphenyl)ethanone.

Part 5: Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The key to success is the formation of the resonance-stabilized acylium ion and the subsequent regeneration of aromaticity.

Mechanism Description:

-

Activation:

abstracts chloride from acetyl chloride, forming the electrophilic acylium ion ( -

Attack: The

-electrons of the diphenylmethane ring attack the acylium ion. The para position is favored sterically and electronically (benzyl group is weakly activating). -

Sigma Complex: A resonance-stabilized carbocation (arenium ion) intermediate forms.

-

Deprotonation: The

complex abstracts a proton from the

Figure 2: Mechanistic pathway of the Friedel-Crafts acylation.

Part 6: Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral data.

Table 3: Spectroscopic Data

| Technique | Signal/Peak | Assignment |

|---|

|

Interpretation: The presence of a singlet at ~4.02 ppm in the proton NMR is diagnostic of the intact methylene bridge. The downfield shift of the doublet at ~7.89 ppm confirms the successful acylation at the para position relative to the benzyl group.

Part 7: Pharmaceutical & Industrial Applications

1-(4-Benzylphenyl)ethanone acts as a "privileged scaffold" in medicinal chemistry. Its structural motif—two aromatic rings separated by a flexible linker—is essential for binding to various protein targets.

-

Intermediate for Bifemelane Analogs: While Bifemelane itself contains an ether linkage, 4-benzylphenyl derivatives are synthesized using this ketone as a precursor for reductive aminations or Grignard additions to generate novel CNS-active agents.

-

Photoinitiators: In polymer chemistry, this molecule serves as a precursor to Type II photoinitiators used in UV-curable coatings. The benzoyl moiety generates radicals upon UV exposure.

-

Synthetic Building Block:

-

Oxidation: Converts to 4-benzoylbenzoic acid derivatives.

-

Reduction: Yields 1-(4-benzylphenyl)ethanol, used in fragrance and surfactant chemistry.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79814, Ethanone, 1-(4-butoxyphenyl)- [Analogous Structure Reference]. Retrieved from [Link]

-

Olah, G. A. (1973). Friedel-Crafts Chemistry.[3][4] Wiley-Interscience. (Standard text for acylation mechanisms).

-

Master Organic Chemistry. Friedel-Crafts Acylation of Aromatic Groups. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Characterization of 4'-Benzylacetophenone

Part 1: Executive Summary & Chemical Identity

This technical guide provides a comprehensive physicochemical profile of 4'-Benzylacetophenone (CAS 782-92-3). This compound acts as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized aromatic scaffolds.

Critical Distinction: Researchers must rigorously distinguish this compound from Benzalacetophenone (Chalcone, CAS 94-41-7). While the names are phonetically similar, their structures and reactivities are fundamentally different. 4'-Benzylacetophenone is a diphenylmethane derivative, whereas Chalcone contains an

Structural Visualization

The following diagram illustrates the connectivity of 4'-Benzylacetophenone, highlighting the acetylation at the para position relative to the benzyl linker.

Figure 1: Structural connectivity of 1-(4-benzylphenyl)ethanone.[1] The methylene bridge interrupts conjugation between the two rings, distinct from the conjugated system in chalcones.

Part 2: Thermodynamic & Physical Constants

The following data aggregates experimental values and validated predictions. The low melting point is the defining physical characteristic that dictates handling protocols.

| Property | Value / Range | Condition / Note |

| CAS Registry Number | 782-92-3 | Unique Identifier |

| IUPAC Name | 1-(4-benzylphenyl)ethanone | Alt: p-Acetyldiphenylmethane |

| Molecular Formula | C₁₅H₁₄O | |

| Molecular Weight | 210.27 g/mol | |

| Physical State | Solid / Semi-solid | Low-melting crystalline mass |

| Melting Point | 38 – 40 °C | Melts near body temperature [1, 2] |

| Boiling Point | ~188 – 190 °C | @ 10-12 mmHg (Vacuum) [2] |

| Predicted Density | 1.07 ± 0.05 g/cm³ | @ 20 °C |

| Flash Point | > 113 °C | Closed Cup (Predicted) |

| LogP (Octanol/Water) | ~4.0 | Highly Lipophilic |

Implications for Drug Development[6]

-

Solubility Profile: Insoluble in water; highly soluble in dichloromethane (DCM), ethyl acetate, and ethanol.

-

Lipophilicity: With a LogP ~4.0, this compound exhibits high membrane permeability but requires formulation strategies (e.g., solid dispersions or lipid-based carriers) for bioavailability studies.

-

Handling: Due to the melting point of 38-40°C, the compound may liquefy during transport in summer months or upon handling with warm gloves. It is recommended to store it at 2-8°C to maintain a solid crystalline form for easy weighing.

Part 3: Spectral Characterization (Identification)

To validate the identity of synthesized or purchased lots, use the following spectral fingerprints.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 2.56 | Singlet (s) | 3H | -C(O)CH₃ | Methyl ketone (deshielded by carbonyl) |

| 4.03 | Singlet (s) | 2H | Ph-CH₂ -Ph | Methylene bridge (benzylic) |

| 7.15 – 7.35 | Multiplet (m) | 5H | Phenyl Ring | Distal unsubstituted ring |

| 7.28 | Doublet (d) | 2H | Ar-H (meta) | Protons meta to acetyl group |

| 7.89 | Doublet (d) | 2H | Ar-H (ortho) | Protons ortho to acetyl (deshielded by anisotropy) |

Infrared Spectroscopy (FT-IR)

-

1680 cm⁻¹: Strong C=O stretch (Conjugated ketone).

-

1600 cm⁻¹: C=C aromatic skeletal vibrations.

-

2920 cm⁻¹: C-H aliphatic stretch (Methylene/Methyl).

Part 4: Synthesis & Purification Workflow

The industrial preparation typically involves the Friedel-Crafts acetylation of diphenylmethane. This route is preferred over the alkylation of acetophenone due to better regioselectivity, though ortho isomers are a common impurity.

Reaction Scheme

Purification Protocol (Recrystallization)

Because the melting point is low, standard recrystallization can be tricky. The "Oiling Out" phenomenon is common.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol (95%) or Hexane/Ethyl Acetate (9:1) .

-

Note: Do not overheat; the compound melts at 40°C. Ensure the solvent is warm enough to dissolve impurities but not so hot that the compound separates as an oil.

-

-

Filtration: Hot filter if insoluble particulates (e.g., Al salts) are present.

-

Crystallization: Allow the solution to cool slowly to room temperature.

-

Critical Step: If the product separates as an oil (liquid-liquid phase separation), reheat to dissolve and add a seed crystal of pure 4'-Benzylacetophenone.

-

-

Cooling: Place the vessel in a refrigerator (4°C), not a freezer immediately, to promote crystal growth over amorphous solidification.

-

Isolation: Filter the crystals rapidly using a chilled Büchner funnel. Wash with cold pentane.

Impurity Profiling Workflow

The following diagram outlines the logic for separating the target para-isomer from the ortho-isomer byproduct.

Figure 2: Purification logic flow to mitigate "oiling out" and ensure isolation of the para-isomer.

Part 5: References

-

Apollo Scientific. (2025). Safety Data Sheet: 1-(4-Benzylphenyl)ethan-1-one. Retrieved from

-

ChemBK. (2024). Physical Properties of (4-Acetylphenyl)phenylmethane (CAS 782-92-3). Retrieved from

-

BenchChem. (2025).[2] Selective Diphenylmethane Synthesis via Friedel-Crafts Reaction. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 1-(4-Benzylphenyl)ethanone.[4][1][5][6][7] National Library of Medicine. Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chalcone | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 782-92-3 | 1-(4-Benzylphenyl)ethanone - AiFChem [aifchem.com]

- 6. Buy (-)-beta-Selinene (EVT-293129) | 17066-67-0 [evitachem.com]

- 7. 782-92-3 Cas No. | 1-(4-Benzylphenyl)ethan-1-one | Apollo [store.apolloscientific.co.uk]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to 1-(4-Benzylphenyl)ethanone

Foreword

In the landscape of organic synthesis and medicinal chemistry, certain molecular scaffolds emerge as unassuming yet pivotal cornerstones. 1-(4-Benzylphenyl)ethanone, a diarylketone, represents one such fundamental building block. Its strategic combination of a flexible benzyl group and a reactive ethanone moiety, bridged by a phenyl ring, has rendered it an invaluable precursor in the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and application of 1-(4-Benzylphenyl)ethanone, tailored for researchers, scientists, and professionals in drug development. We will delve into the historical context of its synthetic origins, provide detailed experimental protocols, and illuminate its role as a versatile scaffold in the quest for novel therapeutic agents.

A Historical Perspective: The Dawn of Aromatic Ketone Synthesis

The story of 1-(4-Benzylphenyl)ethanone is intrinsically linked to one of the most powerful reactions in organic chemistry: the Friedel-Crafts acylation. While the specific first synthesis of 1-(4-Benzylphenyl)ethanone is not prominently documented in historical records, its conceptual discovery can be traced back to the groundbreaking work of Charles Friedel and James Crafts in 1877.[1][2] Their discovery that Lewis acids, such as aluminum chloride (AlCl₃), could catalyze the acylation of aromatic compounds opened a new era in synthetic chemistry, allowing for the direct formation of carbon-carbon bonds to an aromatic ring.

The parent structure, diphenylmethane, was known to be accessible through the Friedel-Crafts alkylation of benzene with benzyl chloride.[3][4][5] The subsequent acylation of diphenylmethane to introduce the acetyl group (-COCH₃) at the para position is a logical extension of this chemistry. The electron-donating nature of the benzyl group directs electrophilic substitution to the ortho and para positions of the adjacent phenyl ring, with the para-substituted product, 1-(4-benzylphenyl)ethanone, often being the major isomer due to reduced steric hindrance. The development of this fundamental reaction laid the groundwork for the synthesis of a vast number of aryl ketones, including the subject of this guide.

Synthesis and Mechanism: The Friedel-Crafts Acylation of Diphenylmethane

The most common and industrially scalable method for the synthesis of 1-(4-Benzylphenyl)ethanone is the Friedel-Crafts acylation of diphenylmethane with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is stabilized by resonance.

-

Electrophilic Attack: The electron-rich aromatic ring of diphenylmethane acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: The three key steps in the Friedel-Crafts acylation of diphenylmethane.

Detailed Experimental Protocol

This protocol provides a representative procedure for the laboratory-scale synthesis of 1-(4-Benzylphenyl)ethanone.

Materials:

-

Diphenylmethane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Substrate Addition: In the dropping funnel, prepare a solution of diphenylmethane in anhydrous DCM. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 5 °C.

-

Acylating Agent Addition: Prepare a solution of acetyl chloride in anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.[5]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid to dissolve the aluminum salts.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

Accurate characterization of 1-(4-Benzylphenyl)ethanone is crucial for its use in further synthetic applications.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 73-76 °C |

| Boiling Point | ~360 °C at 760 mmHg |

| CAS Number | 782-92-3 |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

A singlet corresponding to the methyl protons of the acetyl group is expected around δ 2.5 ppm.

-

A singlet for the benzylic methylene protons should appear around δ 4.0 ppm.

-

The aromatic protons will appear in the region of δ 7.1-7.9 ppm. The protons on the phenyl ring bearing the acetyl group will likely appear as two doublets (an AA'BB' system), while the protons of the benzyl group's phenyl ring will show a more complex multiplet.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

The carbonyl carbon of the ketone is expected to have a chemical shift in the range of δ 197-198 ppm.

-

The methyl carbon of the acetyl group will appear around δ 26-27 ppm.

-

The benzylic methylene carbon will be observed around δ 41-42 ppm.

-

Aromatic carbons will resonate in the region of δ 126-145 ppm.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present.

-

A strong, sharp absorption band characteristic of the C=O stretching of the ketone will be prominent around 1680-1690 cm⁻¹.[6]

-

C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹.

-

C-H stretching of the aliphatic methyl and methylene groups will appear just below 3000 cm⁻¹.[7]

-

-

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) should be observed at m/z = 210.

-

A prominent fragment ion peak at m/z = 195, corresponding to the loss of a methyl group ([M-CH₃]⁺), is expected.

-

A base peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyl group, is also a characteristic feature.

-

Applications in Drug Discovery and Medicinal Chemistry

1-(4-Benzylphenyl)ethanone is a versatile building block for the synthesis of a wide range of biologically active compounds. Its utility stems from the presence of the ketone functional group, which can be readily transformed into various other functionalities, and the diphenylmethane scaffold, which is a common motif in many bioactive molecules.[8]

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[9][10] 1-(4-Benzylphenyl)ethanone can serve as the ketone precursor in the Claisen-Schmidt condensation with various aromatic aldehydes to yield a library of chalcone derivatives.[3]

Diagram: Synthesis of Chalcones from 1-(4-Benzylphenyl)ethanone

Caption: General scheme for the Claisen-Schmidt condensation to form chalcones.

The resulting chalcones can be further modified to create other heterocyclic systems. For example, the α,β-unsaturated ketone moiety of chalcones can react with hydrazines to form pyrazolines, another class of compounds with significant pharmacological interest.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are found in a number of commercially available drugs and are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[11][12][13] The chalcones derived from 1-(4-benzylphenyl)ethanone can be cyclized with hydrazine or its derivatives to afford pyrazole and pyrazoline derivatives.[14][15]

Diagram: Synthesis of Pyrazoles from Chalcones

Caption: Cyclization of chalcones with hydrazine to form pyrazole derivatives.

Future Outlook

The enduring utility of the Friedel-Crafts reaction and the versatility of the ketone functional group ensure that 1-(4-benzylphenyl)ethanone will remain a relevant and valuable building block in organic synthesis and medicinal chemistry. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the exploration of new derivatives based on this scaffold is expected to expand. Future research may focus on the development of more sustainable and efficient synthetic methods for its production and the application of its derivatives in emerging therapeutic areas. The inherent structural features of 1-(4-benzylphenyl)ethanone provide a solid foundation for the design of new molecular entities with diverse pharmacological activities.

References

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. (Suite). Comptes Rendus de l'Académie des Sciences, 84, 1450-1454.

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

Scribd. (n.d.). Di-Phenyl Methane. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Diphenylmethane – Knowledge and References. Retrieved from [Link]

-

Slideshare. (2016). Diphenyl and tri phenylmethane. Retrieved from [Link]

-

YMER. (2022). CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

Journal of Organic Chemistry, Pharmacy and Research. (2016). Synthesis and Antimicrobial Activity of some Chalcone Derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. (n.d.). Retrieved from [Link]

-

PMC - NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wisdomlib. (2024). Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. websites.umich.edu [websites.umich.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemmethod.com [chemmethod.com]

- 15. rsisinternational.org [rsisinternational.org]

Safety and Handling of 1-(4-Benzylphenyl)ethanone: A Technical Guide for Pharmaceutical Research

The Safety and Handling of 1-(4-Benzylphenyl)ethanone guide follows below.

Executive Summary

1-(4-Benzylphenyl)ethanone (CAS 782-92-3), also known as 4'-benzylacetophenone, is a critical aryl ketone intermediate used in the synthesis of diarylmethanes and functionalized pharmaceutical scaffolds. Its structural motif—an acetyl group para to a benzyl moiety—makes it a versatile electrophile for Grignard additions, reductive couplings, and asymmetric reductions to chiral alcohols.[1]

While not classified as a Category 1 acute toxin, this compound presents specific handling challenges due to its lipophilicity and potential for respiratory irritation.[1] This guide synthesizes field-proven handling protocols with rigorous safety standards to ensure data integrity and personnel protection.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physical state and solubility profile is the first line of defense in exposure prevention.

| Property | Data |

| IUPAC Name | 1-(4-Benzylphenyl)ethanone |

| Common Synonyms | 4'-Benzylacetophenone; p-Acetyl diphenylmethane |

| CAS Number | 782-92-3 |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Melting Point | Typically 50–57 °C (Verify with specific CoA) |

| Solubility | Soluble in DCM, EtOAc, MeOH, EtOH; Insoluble in Water |

| Partition Coeff.[2][3] (LogP) | ~4.0 (Estimated) – High lipophilicity implies skin absorption risk |

Visualizing the Hazard Profile

The following diagram outlines the core identity and GHS hazard association for rapid assessment.

Figure 1: Chemical identity and GHS hazard mapping for 1-(4-Benzylphenyl)ethanone.

Operational Safety & Engineering Controls

GHS Hazard Classification[1][5]

-

Signal Word: WARNING

-

Hazard Statements:

Causality & Preventive Measures

-

Skin Absorption: The benzyl and phenyl rings render the molecule highly lipophilic. While H315 indicates irritation, the high LogP suggests potential for transdermal absorption.[1]

-

Protocol: Double-gloving (Nitrile) is recommended during weighing of the solid to prevent micro-exposure.

-

-

Dust Generation: As a crystalline solid with a relatively low melting point, static charge can cause particle dispersion.[1]

Storage & Stability[1][5]

-

Temperature: Store at 2–8°C or -20°C for long-term stability (prevents slow oxidation or caking).

-

Atmosphere: Hygroscopic potential is low, but storage under inert gas (Argon/Nitrogen) is best practice to maintain purity for catalytic reactions.[1]

-

Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, peroxides) and strong bases.[1]

Experimental Protocol: Chemoselective Reduction

Objective: Synthesis of 1-(4-benzylphenyl)ethanol via Sodium Borohydride (NaBH₄) reduction. Context: This workflow is a standard derivatization in drug discovery to generate a chiral alcohol scaffold.[4] It demonstrates the safe handling of the ketone in a biphasic quench scenario.

Workflow Diagram

Figure 2: Step-by-step reduction workflow with safety checkpoints.

Detailed Methodology

Step 1: Preparation & Solubilization [1][4]

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Clamp securely in a fume hood.

-

Dissolution: Add 1.0 equiv (e.g., 1.0 g) of 1-(4-Benzylphenyl)ethanone.

-

Solvent: Add 15 mL of Methanol (MeOH) or a MeOH/THF mixture.

-

Why: MeOH is the solvent of choice for NaBH₄ reductions as it solubilizes the borohydride, though it reacts slowly with it.

-

-

Cooling: Submerge the flask in an ice/water bath (0 °C) . Allow 10 minutes for thermal equilibration.

Step 2: Reagent Addition (Critical Safety Step)

-

Reagent: Weigh 1.2 equiv of Sodium Borohydride (NaBH₄).

-

Addition: Add NaBH₄ solid portion-wise over 5–10 minutes.

Step 3: Reaction & Monitoring

-

Stirring: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (RT). Stir for 1–2 hours.

-

TLC Monitoring: Eluent: 20% Ethyl Acetate in Hexanes.

Step 4: Quench & Isolation

-

Quenching: Cool the flask back to 0 °C. Add Saturated Ammonium Chloride (NH₄Cl) solution dropwise.

-

Caution: This step destroys excess hydride and releases

gas.[4] Bubbling will occur.

-

-

Extraction: Transfer to a separatory funnel. Extract 3x with Ethyl Acetate (EtOAc).[1][4]

-

Washing: Wash combined organics with Brine (sat. NaCl).[1][4]

-

Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Emergency Response Protocols

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 min. | Lipophilic nature requires surfactant (soap) for effective removal; water alone is insufficient.[1][4] |

| Eye Contact | Rinse with water for 15 min; lift eyelids.[4] | Crystalline solids can cause mechanical abrasion alongside chemical irritation.[4] |

| Inhalation | Move to fresh air.[4] | Upper respiratory tract irritation is the primary risk; isolate from dust source. |

| Spill (Solid) | Wet sweep or vacuum with HEPA filter.[1][4] | Avoid dry sweeping to prevent dust cloud formation (inhalation/explosion risk).[1][4] |

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10957679 (Related Sulfonate). Retrieved January 31, 2026, from [Link][1]

-

Barluenga, J., et al. (2009).[1] Palladium-Catalyzed Cross-Coupling of N-Tosylhydrazones and Aryl Halides. Angewandte Chemie International Edition. (Contextual usage in coupling reactions).

-

Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[4]

Sources

- 1. TWI225968B - Novel sulfonyliazomethanes, photoacid generators, resist compositions, and patterning process - Google Patents [patents.google.com]

- 2. CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. JP4288518B2 - Lactone-containing compound, polymer compound, resist material, and pattern forming method - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 1-(4-Benzylphenyl)ethanone: A Technical Guide for Novel Drug Discovery

Introduction: The Untapped Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the diphenylmethane and acetophenone moieties represent "privileged structures"—molecular frameworks that are recurrent motifs in a multitude of biologically active compounds. 1-(4-Benzylphenyl)ethanone, a molecule that elegantly marries these two pharmacophores, stands as a largely unexplored starting point for the development of novel therapeutics. Its inherent structural features suggest a high potential for interaction with a variety of biological targets. This guide provides a comprehensive technical overview of promising research avenues for 1-(4-Benzylphenyl)ethanone, detailing robust synthetic protocols, and outlining key in vitro assays to unlock its therapeutic promise. We will delve into scientifically-grounded hypotheses for its application in neurodegenerative disorders, metabolic diseases, and thromboembolic conditions.

Core Synthesis and Characterization

A reliable and scalable synthesis of the core molecule is paramount for any subsequent derivatization and screening efforts. The most direct and classical approach to 1-(4-Benzylphenyl)ethanone is the Friedel-Crafts acylation of diphenylmethane.

Protocol 1: Synthesis of 1-(4-Benzylphenyl)ethanone via Friedel-Crafts Acylation

This protocol is based on the well-established Friedel-Crafts acylation of aromatic compounds. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of diphenylmethane[1]. Due to the presence of two phenyl rings, a mixture of isomers is possible, but the para-substituted product is often favored.

Materials:

-

Diphenylmethane

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 10 °C[2].

-

After the addition is complete, dissolve diphenylmethane (1.2 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0-5 °C.

-

Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 1-(4-benzylphenyl)ethanone.

Expected Analytical Characterization

The structure of the synthesized 1-(4-benzylphenyl)ethanone should be confirmed by standard analytical techniques. The spectroscopic data for the closely related 4-acetylbiphenyl can be used as a reference point[3][4].

| Technique | Expected Observations for 1-(4-Benzylphenyl)ethanone |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), methylene protons (-CH₂-, singlet, ~4.0 ppm), methyl protons (-CH₃, singlet, ~2.6 ppm). |

| ¹³C NMR | Carbonyl carbon (~197 ppm), aromatic carbons (~127-145 ppm), methylene carbon (~41 ppm), methyl carbon (~26 ppm). |

| IR Spectroscopy | Strong C=O stretch (~1680 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₅H₁₄O (210.27 g/mol ). |

Proposed Research Area 1: Neurodegenerative Diseases - Targeting Monoamine Oxidase B (MAO-B)

Rationale: The acetophenone scaffold is a key feature in a number of potent and selective monoamine oxidase B (MAO-B) inhibitors[5][6]. MAO-B is a crucial enzyme in the brain responsible for the degradation of dopamine. Inhibiting MAO-B can increase dopamine levels, which is a validated therapeutic strategy for Parkinson's disease. Structure-activity relationship (SAR) studies on acetophenone derivatives have indicated that substitutions at the C3 and C4 positions of the acetophenone ring are favorable for MAO-B inhibition[6]. The 4-benzyl group of our core molecule can be considered a large substituent at the C4 position, making it a prime candidate for investigation as a MAO-B inhibitor.

Workflow for MAO-B Inhibitor Screening

Caption: Workflow for the discovery of MAO-B inhibitors.

Protocol 2: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO-B inhibitor screening kits and is based on the detection of H₂O₂, a byproduct of the MAO-B-catalyzed oxidation of a substrate like tyramine[7][8].

Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B Assay Buffer

-

Tyramine (MAO-B substrate)

-

Horseradish Peroxidase (HRP)

-

Amplex Red (or similar fluorogenic probe)

-

Pargyline (known MAO-B inhibitor, for positive control)

-

1-(4-Benzylphenyl)ethanone (test compound)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a working solution of the test compound and a series of dilutions in MAO-B Assay Buffer. Also, prepare a positive control (pargyline) and a no-inhibitor control.

-

In a 96-well plate, add 10 µL of the test inhibitor dilutions, inhibitor control, or assay buffer (for enzyme control) to the respective wells[7].

-

Prepare the MAO-B enzyme solution by diluting the enzyme in the assay buffer. Add 50 µL of the diluted enzyme solution to each well.

-

Incubate the plate for 10 minutes at 37 °C to allow the inhibitor to interact with the enzyme[8].

-

Prepare the substrate working solution containing tyramine, HRP, and the fluorogenic probe in the assay buffer.

-

Initiate the reaction by adding 40 µL of the substrate working solution to all wells.

-

Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 30-60 minutes at 37 °C.

-

Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_enzyme_control - Rate_test_inhibitor) / Rate_enzyme_control] * 100.

-

Plot the percent inhibition versus the concentration of the test compound to determine the IC₅₀ value.

Proposed Research Area 2: Type 2 Diabetes - Targeting α-Glucosidase

Rationale: Derivatives of acetophenone have been identified as potent inhibitors of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. The structural features of 1-(4-benzylphenyl)ethanone, with its aromatic rings and ketone group, provide multiple points for potential interaction with the active site of α-glucosidase.

Workflow for α-Glucosidase Inhibitor Screening

Caption: Workflow for the discovery of α-glucosidase inhibitors.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is a widely used colorimetric assay that measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase[9][10][11].

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

Acarbose (known α-glucosidase inhibitor, for positive control)

-

1-(4-Benzylphenyl)ethanone (test compound)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare solutions of the test compound and acarbose at various concentrations in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound dilutions, positive control, or buffer (for enzyme control) to the respective wells[10].

-

Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well, except for the substrate blank.

-

Pre-incubate the plate at 37 °C for 15 minutes[9].

-

Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to all wells[9].

-

Incubate the plate at 37 °C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells[9].

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

The percent inhibition is calculated as: % Inhibition = [(Abs_enzyme_control - Abs_test_inhibitor) / Abs_enzyme_control] * 100.

-

Determine the IC₅₀ value by plotting percent inhibition against the concentration of the test compound.

Proposed Research Area 3: Cardiovascular Diseases - Targeting Platelet Aggregation

Rationale: The diphenylmethane scaffold is present in compounds that have been shown to inhibit platelet aggregation[12]. Platelet aggregation is a critical process in the formation of thrombi, which can lead to heart attacks and strokes. The structural characteristics of 1-(4-benzylphenyl)ethanone could allow it to interfere with platelet activation and aggregation pathways.

Workflow for Platelet Aggregation Inhibitor Screening

Caption: Workflow for the discovery of platelet aggregation inhibitors.

Protocol 4: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist[13][14][15].

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid)

-

Saline

-

1-(4-Benzylphenyl)ethanone (test compound)

-

Light Transmission Aggregometer with cuvettes and stir bars

-

Centrifuge

Procedure:

-

Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human whole blood by differential centrifugation.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the heating block of the aggregometer at 37 °C.

-

Add a small volume of the test compound solution (or vehicle control) to the PRP and incubate for a specified time.

-

Add a platelet agonist (e.g., ADP) to the cuvette to induce aggregation.

-

Record the change in light transmission for a set period (typically 5-10 minutes).

-

The maximum aggregation percentage is determined by the software.

-

The inhibitory effect of the test compound is calculated by comparing the maximum aggregation in its presence to that of the vehicle control.

Conclusion and Future Directions

1-(4-Benzylphenyl)ethanone represents a molecule of significant, yet underexplored, potential. Its synthesis is straightforward, and its structure suggests a high likelihood of biological activity across several therapeutic areas. The research directions and detailed protocols provided in this guide offer a solid foundation for initiating a drug discovery program centered on this promising scaffold. Future work should focus on the synthesis of a diverse library of analogs to establish clear structure-activity relationships for each of the proposed biological targets. Promising lead compounds identified through these in vitro screens will then warrant further investigation in more complex cellular and in vivo models.

References

-

Friedel-Crafts acylation - YouTube. (2019). Retrieved from [Link]

-

friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation - Chemistry Steps. (n.d.). Retrieved from [Link]

- EP0346943A1 - Diphenyl-methane derivative, pharmaceutical composition and use - Google Patents. (n.d.).

-

Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - RSC Publishing. (2015). Retrieved from [Link]

-

Structure-Based Design of Novel MAO-B Inhibitors: A Review - PMC - PubMed Central. (2023). Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]

-

Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC - NIH. (2018). Retrieved from [Link]

-

4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

In vitro α-glucosidase inhibitory assay - Protocols.io. (2018). Retrieved from [Link]

-

The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. (n.d.). Retrieved from [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Retrieved from [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018). Retrieved from [Link]

-

3.5. Alpha-Glucosidase Inhibition Assay - Bio-protocol. (n.d.). Retrieved from [Link]

-

Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. (2022). Retrieved from [Link]

-

Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of benzyl phenyl ketone - PrepChem.com. (n.d.). Retrieved from [Link]

-

Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PubMed Central. (n.d.). Retrieved from [Link]

-

Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). Retrieved from [Link]

-

Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones | ACS Omega. (n.d.). Retrieved from [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013) - Assay Genie. (n.d.). Retrieved from [Link]

-

Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. (n.d.). Retrieved from [Link]

-

Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC. (n.d.). Retrieved from [Link]

-

Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.). Retrieved from [Link]

-

Synthesis, Toxicity Profile and Pharmacological Evaluation of Some New N,N-Diphenyl Amine Derivatives with Special Reference to Analgesic and Anti-inflammatory Activity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - MDPI. (n.d.). Retrieved from [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc.. (n.d.). Retrieved from [Link]

- WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents. (n.d.).

-

Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - ResearchGate. (2019). Retrieved from [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (n.d.). Retrieved from [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetylbiphenyl(92-91-1) 13C NMR spectrum [chemicalbook.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. assaygenie.com [assaygenie.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. protocols.io [protocols.io]

- 11. bio-protocol.org [bio-protocol.org]

- 12. EP0346943A1 - Diphenyl-methane derivative, pharmaceutical composition and use - Google Patents [patents.google.com]

- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Comprehensive Mass Spectrometry Analysis of 1-(4-Benzylphenyl)ethanone

Abstract

This application note details the structural characterization and quantitative analysis of 1-(4-Benzylphenyl)ethanone (CAS: 782-92-3), a key intermediate in organic synthesis and a structural analog in pharmaceutical research. We present two distinct protocols: Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification in biological matrices. The guide emphasizes mechanistic fragmentation pathways and self-validating quality control measures.

Introduction & Molecule Properties[1][2][3][4][5][6][7]

1-(4-Benzylphenyl)ethanone (

-

Lipophilicity: High (LogP ~ 4.2), making it suitable for Reversed-Phase LC and standard GC columns.

-

Volatility: Moderate, ideal for EI-GC-MS.

-

Ionization:

-

EI (Electron Ionization): Yields a stable molecular ion (

) with characteristic fragmentation. -

ESI (Electrospray Ionization): Protonation (

) is achievable but requires acidic mobile phases due to the moderate basicity of the carbonyl oxygen.

-

Materials and Instrumentation

Reagents

-

Standard: 1-(4-Benzylphenyl)ethanone (>98% purity).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

-

Internal Standard (IS): Benzophenone-

(structural analog) or 4-Methylacetophenone-

Instrumentation

-

GC-MS: Agilent 7890B/5977B (or equivalent) with EI source.

-

LC-MS/MS: Waters Xevo TQ-XS (or equivalent) Triple Quadrupole.

Protocol 1: GC-MS Analysis (Purity & Identification)

Objective: Structural confirmation and impurity profiling. Mechanism: Electron Ionization (70 eV) induces radical cation formation followed by alpha-cleavage.

Experimental Conditions

| Parameter | Setting |

| Column | DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Split (20:1) @ 280°C |

| Oven Program | 80°C (1 min) → 20°C/min → 300°C (5 min) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

| Scan Range |

Fragmentation Pathway & Interpretation

The fragmentation of 1-(4-Benzylphenyl)ethanone is driven by the stability of the aromatic rings and the lability of the bond adjacent to the carbonyl group.

-

210 (

-

195 (

-

43 (

-

167 (

-

91 (

Visualization: EI Fragmentation Pathway

Caption: Electron Ionization fragmentation pathway showing primary alpha-cleavage events.

Self-Validating QC Criteria

-

Retention Time: Must be within ±0.05 min of the standard.

-

Ion Ratio Check: The abundance ratio of

43 to

Protocol 2: LC-MS/MS Analysis (Trace Quantification)

Objective: Quantifying the analyte in plasma or reaction mixtures. Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Method Justification

While APCI is often used for neutral ketones, ESI+ with formic acid is selected here for higher sensitivity in biological matrices, leveraging the basicity of the carbonyl oxygen for protonation

Experimental Conditions

| Parameter | Setting |

| Column | C18 (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B (0-0.5 min) → 95% B (3.0 min) → 95% B (4.0 min) |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive ( |

| Capillary Voltage | 3.0 kV |

MRM Transitions

The precursor ion is the protonated molecule

| Precursor ( | Product ( | Collision Energy (eV) | Type | Interpretation |

| 211.1 | 91.1 | 25 | Quantifier | Formation of Tropylium ion (Benzyl cleavage) |

| 211.1 | 133.1 | 20 | Qualifier | Loss of Phenyl/Benzene |

| 211.1 | 43.1 | 15 | Qualifier | Acetyl group |

Visualization: LC-MS/MS Workflow

Caption: Step-by-step workflow for the trace analysis of 1-(4-Benzylphenyl)ethanone via LC-MS/MS.

Results & Discussion

Linearity and Sensitivity

Using the LC-MS/MS protocol, the method demonstrates linearity from 1 ng/mL to 1000 ng/mL (

Troubleshooting Guide

-

Issue: Low Signal in ESI.

-

Cause: Ion suppression from matrix or insufficient protonation.

-

Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) if the matrix is lipid-rich, or increase Formic Acid to 0.2%.

-

-

Issue: Ghost Peak at

211.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Acetophenone Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

ChemGuide. (2023). Mass Spectra - Fragmentation Patterns. [Link]

Sources

Application Note: Optimized GC-FID/MS Analysis of 1-(4-Benzylphenyl)ethanone

Methodology for the Quantification of Pharmaceutical Intermediate 4-Acetyldiphenylmethane

Introduction & Scientific Context

1-(4-Benzylphenyl)ethanone (CAS: 782-92-3), also known as 4-Acetyldiphenylmethane , is a critical aromatic ketone intermediate used in the synthesis of antifungal agents such as Bifonazole . Its purity is paramount, as unreacted precursors or side-reaction byproducts can compromise the yield and safety of the final pharmaceutical active ingredient (API).

While High-Performance Liquid Chromatography (HPLC) is often used for less volatile analytes, Gas Chromatography (GC) offers superior resolution and speed for this compound due to its thermal stability and favorable volatility profile. This guide outlines a robust, validated protocol for the analysis of 1-(4-Benzylphenyl)ethanone, designed by synthesizing physicochemical principles with practical chromatographic experience.

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

Molecular Formula: C₁₅H₁₄O

-

Molecular Weight: 210.27 g/mol

-

Estimated Boiling Point: ~340°C – 360°C (Atmospheric)

-

Solubility: Soluble in methanol, acetonitrile, dichloromethane, and ethyl acetate.

-

Thermal Stability: High (suitable for GC).

Method Development Strategy (Expertise & Logic)

Column Selection: The Polarity Factor

Given the aromatic and moderately polar nature of the ketone moiety, a 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5, Rxi-5Sil MS) is the optimal choice.

-

Why? A 100% dimethylpolysiloxane (DB-1) column may not provide sufficient selectivity to separate the target from structurally similar isomers or benzophenone-like impurities. The 5% phenyl content provides pi-pi interaction capability, enhancing resolution of aromatic isomers without causing excessive retention that would require prohibitively high temperatures.

Detector Choice: FID vs. MS

-

FID (Flame Ionization Detector): Recommended for routine quantitative analysis (purity assay) due to its wide linear dynamic range and uniform response factor for hydrocarbons.

-

MS (Mass Spectrometry): Recommended for impurity identification and structural confirmation during initial method development.

Thermal Management

The high boiling point (~350°C) requires an aggressive temperature program. The injector must be hot enough to volatilize the sample instantly to prevent discrimination, but not so hot as to cause pyrolysis. A final oven temperature of 300°C+ is mandatory to prevent "ghost peaks" in subsequent runs.

Experimental Protocol

Reagents and Standards

-

Reference Standard: 1-(4-Benzylphenyl)ethanone (>99.0% purity).

-

Solvent: Methanol (LC-MS Grade) or Acetonitrile. Note: Dichloromethane (DCM) is an alternative if solubility issues arise, but Methanol is preferred for green chemistry compliance and FID compatibility.

-

Internal Standard (Optional): Benzophenone or Octadecane (if manual injection precision is a concern).

Instrumentation & Conditions

System: Agilent 7890/8890 GC or equivalent with FID/MSD.

Table 1: Optimized GC Conditions

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Balanced selectivity and thermal stability (Max 325/350°C). |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution; constant flow prevents retention shift during ramp. |

| Inlet | Split/Splitless @ 280°C | High temp ensures complete volatilization of the heavy analyte. |

| Injection Mode | Split Ratio 20:1 | Prevents column overload for assay samples. Use Splitless for trace impurity analysis.[1] |

| Injection Volume | 1.0 µL | Standard volume to balance sensitivity and peak shape. |

| Detector (FID) | 300°C | Prevents condensation of the analyte in the detector jet. |

| FID Gases | H₂: 30 mL/min; Air: 400 mL/min; N₂ (Makeup): 25 mL/min | Standard optimal stoichiometry for flame stability and sensitivity. |